3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

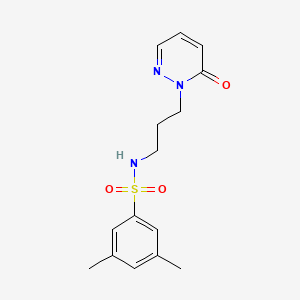

3,5-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazinone core linked via a propyl chain. The compound’s structure includes a 3,5-dimethyl-substituted benzene ring, which enhances steric and electronic effects, and a pyridazinone moiety known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

3,5-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-12-9-13(2)11-14(10-12)22(20,21)17-7-4-8-18-15(19)5-3-6-16-18/h3,5-6,9-11,17H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHNYHYBTGCVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide generally involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with a suitable pyridazinone derivative. The reaction can be catalyzed by bases such as triethylamine or pyridine under controlled temperature conditions. Solvents like dichloromethane or tetrahydrofuran are typically used to facilitate the reaction.

Industrial Production Methods: In an industrial context, the production of this compound might employ large-scale batch reactors. Automated systems ensure precision in maintaining reaction conditions such as temperature, pressure, and pH levels. Post-reaction, the compound is usually purified through recrystallization or chromatographic techniques to attain the desired purity for specific applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: It can also be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, when reacted with appropriate nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles for Substitution: Ammonia, amines, alkoxides.

Major Products Formed:

Oxidation typically leads to the formation of sulfonic acids or ketones.

Reduction can yield amines or alcohols.

Substitution reactions can lead to a variety of substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a precursor for the synthesis of more complex molecules, especially in the development of sulfonamide-based drugs and catalysts.

Biology: Its structural framework allows it to act as an inhibitor for certain enzymes, making it valuable in biochemical research focused on enzyme activity modulation.

Medicine: The compound shows potential in drug discovery and development, especially as an antimicrobial agent. Its ability to interfere with bacterial enzyme systems renders it a candidate for antibiotic research.

Industry: In the materials science sector, the compound can be used in the development of novel polymers and resins due to its robust chemical nature.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The compound primarily exerts its effects through inhibition of enzyme activity. The sulfonamide group interacts with the enzyme's active site, preventing the normal substrate from binding and thereby hindering the enzyme's catalytic function.

Molecular Targets and Pathways Involved: Specific targets include bacterial dihydropteroate synthase and carbonic anhydrase enzymes. The compound's interaction with these enzymes disrupts key metabolic pathways, leading to the inhibition of bacterial growth or enzyme activity modulation in therapeutic contexts.

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

*Hypothetical data inferred from structural analogs.

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Compounds 5b (nitro) and 5c (cyano) exhibit reduced electron density at the pyridazinone ring compared to 5a or the target compound. This may influence reactivity in electrophilic substitutions or binding interactions.

Pharmacological Implications

While biological data for the target compound are unavailable, the evidence highlights that substituent modifications significantly alter physicochemical properties, which correlate with pharmacological activity. For example:

- Nitro groups (as in 5b ) often enhance binding affinity to enzymes like cyclooxygenase-2 (COX-2) but may increase toxicity.

- Cyanobenzyloxy groups (as in 5c) balance lipophilicity and polarity, optimizing bioavailability .

Biological Activity

3,5-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H21N3O2S

- Molecular Weight : 367.5 g/mol

- Purity : Typically around 95% .

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyridazinone moiety is believed to enhance binding affinity and specificity, potentially affecting pathways related to inflammation, cancer, and other diseases.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

- Anti-inflammatory Effects : Research has indicated that pyridazinone derivatives can inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses. This inhibition may lead to reduced inflammation in various pathological conditions .

- Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The specific mechanisms may involve apoptosis induction or cell cycle arrest.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Test Compound | 18 | 32 µg/mL |

| Control (Standard) | 22 | 16 µg/mL |

Study on Anti-inflammatory Properties

In a preclinical model of inflammation, the compound was tested for its ability to reduce edema in rats. The results showed a significant reduction in paw swelling compared to the control group.

| Treatment Group | Paw Swelling (mm) | % Reduction |

|---|---|---|

| Control | 10 | - |

| Test Compound | 6 | 40% |

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: A common approach involves multi-step synthesis, including condensation reactions and functional group modifications. For example, analogous sulfonamide derivatives are synthesized via refluxing intermediates in mixed solvents (e.g., acetic anhydride/acetic acid) with catalysts like sodium acetate. Yield optimization can be achieved through Design of Experiments (DoE) to test variables such as solvent ratios, temperature, and reaction time. Statistical tools like response surface methodology (RSM) help identify optimal conditions while minimizing experimental runs .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- ¹H/¹³C NMR : Assign protons and carbons to verify substituents (e.g., methyl groups, pyridazine ring) .

- IR Spectroscopy : Identify functional groups like sulfonamide S=O stretches (~1,350–1,150 cm⁻¹) and pyridazinone C=O (~1,700 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

- HPLC/PXRD : Assess purity and crystallinity, especially for batch consistency .

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives targeting specific biological receptors?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking simulations (e.g., AutoDock) model ligand-receptor interactions. For instance, reaction path search methods based on quantum calculations can prioritize derivatives with favorable binding energies. Experimental validation via SAR studies then refines computational predictions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Cross-Validation : Re-examine computational parameters (e.g., solvent models, protonation states).

- Experimental Controls : Test analogues with minor structural changes to isolate variables.

- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyridazinone derivatives in ) to identify trends .

Q. How can researchers optimize reaction conditions for scale-up while maintaining yield and purity?

Methodological Answer:

- Process Analytical Technology (PAT) : Use in-situ monitoring (e.g., FTIR probes) to track reaction progress.

- Membrane Separation : Purify intermediates via nanofiltration to remove byproducts .

- DoE for Scale-Up : Test parameters like agitation rate and heat transfer efficiency in pilot reactors .

Q. What are the best practices for analyzing stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–80°C).

- HPLC-MS Monitoring : Track degradation products and quantify stability (% remaining) over time.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life .

Data Interpretation & Experimental Design

Q. How should researchers design assays to evaluate enzymatic inhibition while minimizing off-target effects?

Methodological Answer:

Q. What statistical methods are critical for validating reproducibility in multi-lab studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.